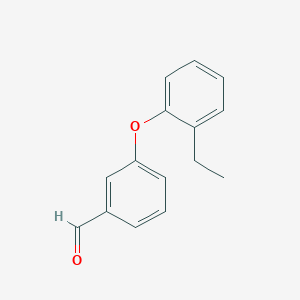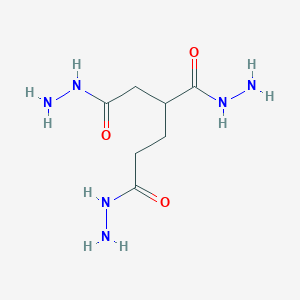
1,2,4-Butanetricarboxylic acid, trihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Butanetricarboxylic acid, trihydrazide is a chemical compound with the molecular formula C7H10N6O3 It is derived from 1,2,4-butanetricarboxylic acid and hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarboxylic acid, trihydrazide can be synthesized by reacting 1,2,4-butanetricarboxylic acid ester with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the complete conversion of the ester to the trihydrazide .
Industrial Production Methods: The industrial production of this compound involves the esterification of 1,2,4-butanetricarboxylic acid followed by hydrazinolysis. This process is optimized for high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Butanetricarboxylic acid, trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: It can participate in substitution reactions where hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydrazide derivatives and substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2,4-Butanetricarboxylic acid, trihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,2,4-butanetricarboxylic acid, trihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparación Con Compuestos Similares
- 1,2,3,4-Butanetetracarboxylic acid
- 1,3,5-Pentanetricarboxylic acid
- 1,2,3,4-Cyclobutanetetracarboxylic acid
Comparison: 1,2,4-Butanetricarboxylic acid, trihydrazide is unique due to its specific structure and reactivityIts trihydrazide groups provide unique chemical properties that are not present in other similar compounds .
Propiedades
Número CAS |
220606-01-9 |
|---|---|
Fórmula molecular |
C7H16N6O3 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
butane-1,2,4-tricarbohydrazide |
InChI |
InChI=1S/C7H16N6O3/c8-11-5(14)2-1-4(7(16)13-10)3-6(15)12-9/h4H,1-3,8-10H2,(H,11,14)(H,12,15)(H,13,16) |
Clave InChI |
GYUUSKNFKGENRA-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NN)C(CC(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
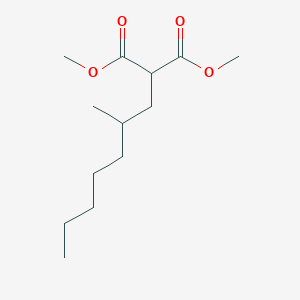
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
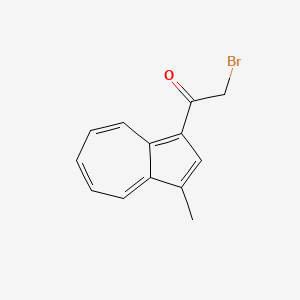

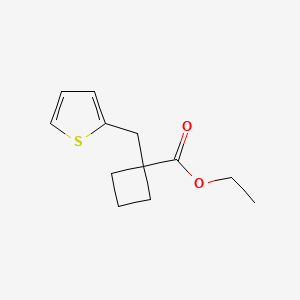
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)

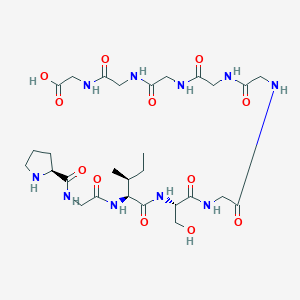

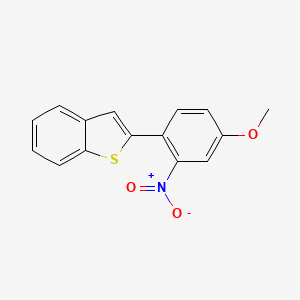
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
